molecular formula C19H24N2O3S B4690092 N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4690092
M. Wt: 360.5 g/mol
InChI Key: ZFMRGLDDKJNUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as IMMA, is a compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by selectively targeting and binding to certain receptors in the body, such as the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, inflammation, and cell signaling. By targeting this receptor, this compound can modulate its activity and affect these processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor it targets. For example, it has been shown to have analgesic effects by modulating pain perception pathways in the body. It has also been shown to have anti-inflammatory effects by reducing the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to selectively target certain receptors in the body, allowing for more specific and precise studies. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, making it important to carefully design experiments to ensure accurate results.

Future Directions

There are many potential future directions for research involving N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some studies. Additionally, further studies could explore its potential use in treating other conditions, such as neurodegenerative diseases or psychiatric disorders. Overall, this compound is a promising compound with many potential applications in scientific research.

Scientific Research Applications

N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including studies on pain management, cancer, and inflammation. Its ability to selectively target certain receptors in the body makes it a valuable tool for studying the mechanisms of various diseases and conditions.

properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(2)17-7-5-6-8-18(17)20-19(22)13-21(25(4,23)24)16-11-9-15(3)10-12-16/h5-12,14H,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMRGLDDKJNUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
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N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
N~1~-(2-isopropylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.